5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is a complex organic compound characterized by its intricate structure and multiple functional groups. It features a pyranone moiety and several hydroxyl groups that contribute to its potential biological activity. The compound's molecular formula is C87H139NO43, indicating a large and diverse arrangement of atoms that may influence its chemical behavior and interactions in biological systems .
These reactions are crucial for understanding the compound's stability and reactivity in different environments.
Research indicates that this compound exhibits significant biological activity. Its structural features suggest potential pharmacological properties such as:
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
Specific synthetic routes may vary based on the desired yield and purity levels.
This compound holds promise in various applications:
Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:
Several compounds share structural similarities with 5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl...]. Notable examples include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Hydroxylated cyclopentane | Antioxidant |
Compound B | Dihydroxy oxane ring | Antimicrobial |
Compound C | Pyranone derivative | Anti-inflammatory |
The uniqueness of 5-[(3S,8R,...] lies in its specific stereochemistry and combination of functional groups that may confer distinct biological activities not observed in similar compounds. Its complex structure allows for diverse interactions within biological systems that may not be replicated by simpler analogs.
Acute Toxic